N'-(6-chloro-4-phenylquinazolin-2-yl)-2-(piperidin-1-yl)acetohydrazide
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Overview
Description
N’-(6-chloro-4-phenylquinazolin-2-yl)-2-(piperidin-1-yl)acetohydrazide is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(6-chloro-4-phenylquinazolin-2-yl)-2-(piperidin-1-yl)acetohydrazide typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives with formamide or its equivalents.
Phenyl Substitution: The phenyl group can be introduced via a Suzuki coupling reaction using phenylboronic acid and a suitable palladium catalyst.
Acetohydrazide Formation: The final step involves the reaction of the quinazoline derivative with piperidine and acetohydrazide under appropriate conditions, such as refluxing in ethanol.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N’-(6-chloro-4-phenylquinazolin-2-yl)-2-(piperidin-1-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline N-oxides, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, such as anticancer or antimicrobial activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N’-(6-chloro-4-phenylquinazolin-2-yl)-2-(piperidin-1-yl)acetohydrazide would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
6-chloro-4-phenylquinazoline: Lacks the piperidin-1-yl and acetohydrazide groups.
4-phenylquinazoline: Lacks the chlorine atom and the piperidin-1-yl and acetohydrazide groups.
N’-(4-phenylquinazolin-2-yl)-2-(piperidin-1-yl)acetohydrazide: Lacks the chlorine atom.
Uniqueness
N’-(6-chloro-4-phenylquinazolin-2-yl)-2-(piperidin-1-yl)acetohydrazide is unique due to the presence of both the chlorine atom and the piperidin-1-yl and acetohydrazide groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N'-(6-chloro-4-phenylquinazolin-2-yl)-2-piperidin-1-ylacetohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN5O/c22-16-9-10-18-17(13-16)20(15-7-3-1-4-8-15)24-21(23-18)26-25-19(28)14-27-11-5-2-6-12-27/h1,3-4,7-10,13H,2,5-6,11-12,14H2,(H,25,28)(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPOCCHVMTFTPNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(=O)NNC2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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